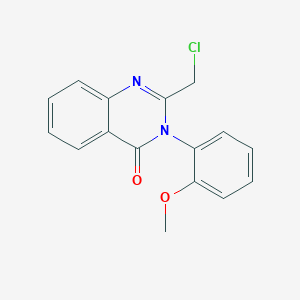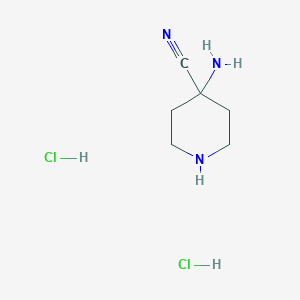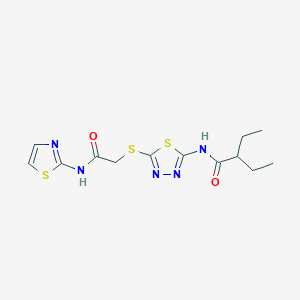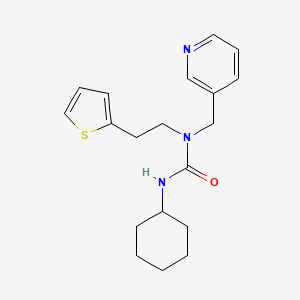![molecular formula C20H20N6O2 B2784177 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1798623-93-4](/img/structure/B2784177.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzotriazole, a benzoxazole, and a pyrrolidine . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another synthesis involved the treatment of Schiff’s base with Maleic anhydride in dry conditions using Microwave Irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been established by techniques such as NMR and MS analysis . The electronic and molecular structures were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .Scientific Research Applications
Synthesis and Characterization
Research has been dedicated to the synthesis and insecticidal assessment of novel heterocycles, including the target compound, highlighting its utility in creating derivatives with potential insecticidal properties against specific pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Furthermore, studies have synthesized a library of compounds related to the target chemical to investigate their in vitro antimicrobial activity against bacterial and fungal strains, revealing some compounds exhibit significant antibacterial and antifungal properties (Pandya et al., 2019).
Antimicrobial Activity
Another study focused on the synthesis of novel sulphonamide derivatives incorporating the target compound for evaluating their antimicrobial activity. The findings suggest some of these compounds show promising inhibitory effects on different cell lines, indicating potential for further development into antimicrobial agents (Fahim & Ismael, 2019).
Heterocyclic Synthesis
Research into the acylation of heteroaromatic amines has led to the efficient synthesis of a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives, showcasing the versatility of the target compound in facilitating heterocyclic synthesis (Ibrahim et al., 2011).
Heterocyclization Reactions
The target compound has also been involved in heterocyclization reactions, specifically in the synthesis of pyrrolidinone, pyrimido[1,2-a]benzimidazoles, and 1,2,4-triazolo[4,3-a]pyrimidine, illustrating its role in generating diverse heterocyclic structures (Bouillon et al., 1995).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, similar compounds have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-19(13-26-17-9-3-1-7-15(17)23-24-26)21-12-14-6-5-11-25(14)20-22-16-8-2-4-10-18(16)28-20/h1-4,7-10,14H,5-6,11-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJLVLFUORAJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2784099.png)

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2784102.png)
![4-ethyl-7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2784104.png)




![2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2784110.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2784114.png)
